[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458567
InChI: InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458567

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Standard InChI Key GEPKRQGKCMPBOW-KZUDCZAMSA-N
Isomeric SMILES CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (C₁₇H₃₃N₃O₃; MW 327.5 g/mol) features three key structural elements:

  • A piperidine ring substituted at the 3-position with ethyl and carbamate groups.

  • An (S)-2-amino-3-methylbutyryl side chain linked to the piperidine nitrogen.

  • A tert-butyl carbamate protecting group, which enhances stability during synthetic procedures.

The stereochemistry at the C2 position of the amino acid moiety (S-configuration) and the piperidine ring’s substitution pattern are critical for its interactions with biological targets.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Nametert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate
Molecular FormulaC₁₇H₃₃N₃O₃
Molecular Weight327.5 g/mol
Canonical SMILESCCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Stereochemistry(2S)-configuration in amino acid chain

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves three stages:

  • Piperidine Functionalization: Introduction of the ethyl-carbamate group via reaction of piperidin-3-amine with ethyl chloroformate in the presence of a base such as triethylamine.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutyric acid is activated using carbodiimide reagents (e.g., DCC) and coupled to the piperidine nitrogen.

  • Carbamate Protection: The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions to yield the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Piperidine alkylationEthyl chloroformate, Et₃N, THF, 0°C78%
Amide couplingDCC, HOBt, DMF, rt65%
Boc protection(Boc)₂O, DMAP, CH₂Cl₂, rt85%

Optimization Strategies

Recent advances emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For instance, coupling reactions conducted under microwave irradiation (100°C, 20 min) achieved 82% yield compared to 65% under traditional conditions.

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.26 (s, 9H, Boc), 1.38 (d, J = 6.8 Hz, 6H, isopropyl), 3.45–3.60 (m, 4H, piperidine H).

    • ¹³C NMR: 155.2 ppm (C=O, carbamate), 172.8 ppm (C=O, amide).

  • Mass Spectrometry: ESI-MS m/z 328.3 [M+H]⁺, consistent with the molecular formula.

Table 3: Physical Properties

PropertyValueMethod
Melting Point89–92°CDifferential Scanning Calorimetry
Solubility>50 mg/mL in DMSOUSP Method <911>
LogP2.3 ± 0.1HPLC

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